molecular formula C25H24ClN3O4 B1202122 [5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone

[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone

Cat. No. B1202122
M. Wt: 465.9 g/mol
InChI Key: BMQWJFCUALXVCK-UHFFFAOYSA-N
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Patent
US07235578B2

Procedure details

Benzenesulfinic acid, sodium salt (25 mg, 0.15 mmol) and camphorsulfonic acid (40 mg, 0.17 mmol) were added to a solution of 10a (30 mg, 0.059 mmol) in dichloromethane (5 mL). Pd(Ph3P)4 (5 mg, 0.004 mmol) was added and the reaction mixture was stirred at an ambient temperature for 30 min. The mixture was purified directly via a silica gel column. Elution with EtOAc/petroleum ether (1:1) gave 1-(chloromethyl)-3-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-1,2-dihydro-3H-benzo[e]indol-5-amine (11a) (22 mg, 80%), spectroscopically identical to an authentic sample (Atwell et al., J. Org Chem., 1998, 63, 9414).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Name
10a
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(S(O)=O)C=CC=CC=1.[Na].C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.C([NH:29][C:30]1[C:31]2[CH:61]=[CH:60][CH:59]=[CH:58][C:32]=2[C:33]2[CH:34]([CH2:56][Cl:57])[CH2:35][N:36]([C:39]([C:41]3[NH:42][C:43]4[C:48]([CH:49]=3)=[CH:47][C:46]([O:50][CH3:51])=[C:45]([O:52][CH3:53])[C:44]=4[O:54][CH3:55])=[O:40])[C:37]=2[CH:38]=1)C=C>ClCCl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:57][CH2:56][CH:34]1[C:33]2[C:32]3[CH:58]=[CH:59][CH:60]=[CH:61][C:31]=3[C:30]([NH2:29])=[CH:38][C:37]=2[N:36]([C:39]([C:41]2[NH:42][C:43]3[C:48]([CH:49]=2)=[CH:47][C:46]([O:50][CH3:51])=[C:45]([O:52][CH3:53])[C:44]=3[O:54][CH3:55])=[O:40])[CH2:35]1 |^1:9,68,70,89,108|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)O
Name
Quantity
25 mg
Type
reactant
Smiles
[Na]
Name
Quantity
40 mg
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
10a
Quantity
30 mg
Type
reactant
Smiles
C(C=C)NC=1C2=C(C=3C(CN(C3C1)C(=O)C=1NC3=C(C(=C(C=C3C1)OC)OC)OC)CCl)C=CC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at an ambient temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purified directly via a silica gel column
WASH
Type
WASH
Details
Elution with EtOAc/petroleum ether (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC1CN(C=2C=C(C3=C(C12)C=CC=C3)N)C(=O)C=3NC1=C(C(=C(C=C1C3)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.